1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: Introducing the phenyl group and the carboxamide functionality through nucleophilic substitution reactions.
Cyclization: Forming the hexahydrocinnolin ring via intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the hexahydrocinnolin ring.
N-(3-oxo-2,3-dihydro-1H-inden-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide: Contains an indene ring instead of the hexahydrocinnolin ring.
Uniqueness
1-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-24-17(11-16(23-24)12-5-3-2-4-6-12)19(26)20-14-7-8-15-13(9-14)10-18(25)22-21-15/h2-6,10-11,14H,7-9H2,1H3,(H,20,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNPUDWYJIBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCC4=NNC(=O)C=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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